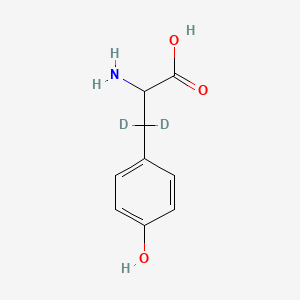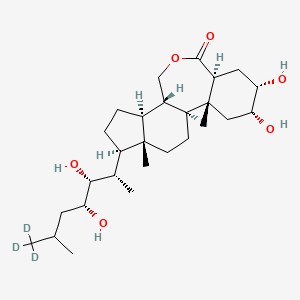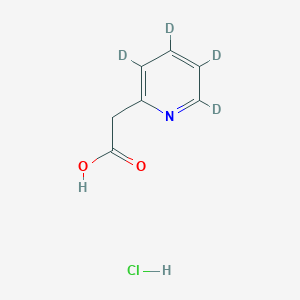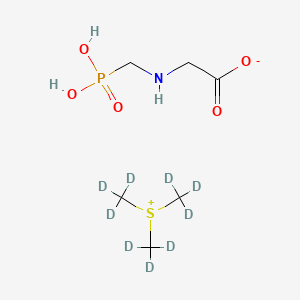
Navtemadlin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Navtemadlin-d7, also known as AMG 232-d7 or KRT-232-d7, is a deuterium-labeled version of Navtemadlin. Navtemadlin is a potent, selective, and orally available inhibitor of the interaction between the tumor suppressor protein p53 and the E3 ubiquitin-protein ligase MDM2. This compound is primarily used in cancer research due to its ability to restore p53 activity and induce apoptosis in tumors with wild-type p53 .
准备方法
Synthetic Routes and Reaction Conditions
Navtemadlin-d7 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the Navtemadlin molecule. The synthesis involves the selective deuteration of specific hydrogen atoms in the Navtemadlin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Navtemadlin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacokinetic properties .
科学研究应用
Navtemadlin-d7 has several scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the p53-MDM2 interaction, which is crucial for reactivating p53 in tumors with wild-type p53. .
Drug Development: The compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.
Pharmacokinetic Studies: Deuterium labeling in this compound allows researchers to study the pharmacokinetics and metabolic profiles of the compound more accurately.
Combination Therapies: This compound is investigated in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms.
作用机制
Navtemadlin-d7 exerts its effects by inhibiting the interaction between p53 and MDM2. This inhibition restores the activity of p53, a tumor suppressor protein that regulates various cellular processes, including cell cycle arrest, apoptosis, and DNA repair. By reactivating p53, this compound induces apoptosis in cancer cells with wild-type p53, leading to tumor growth inhibition .
相似化合物的比较
Navtemadlin-d7 is compared with other MDM2 inhibitors, such as:
This compound stands out due to its high potency, selectivity, and oral bioavailability, making it a promising candidate for cancer therapy .
属性
分子式 |
C28H35Cl2NO5S |
|---|---|
分子量 |
575.6 g/mol |
IUPAC 名称 |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfonyl)-3-methylbutan-2-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1/i3D3,4D3,18D |
InChI 键 |
DRLCSJFKKILATL-HQONJYMCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S(=O)(=O)C[C@H](C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


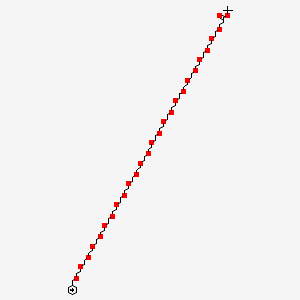

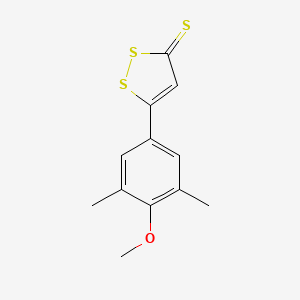

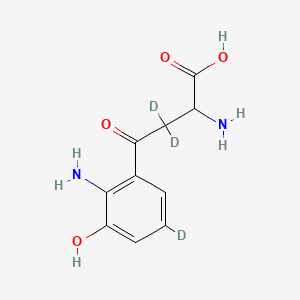
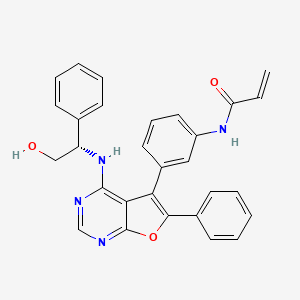
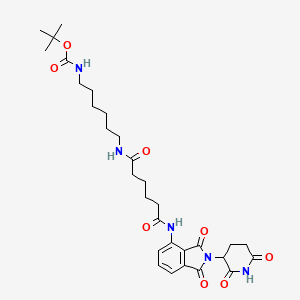
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

